molecular formula C20H25IN6O13P2 B1214362 (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate CAS No. 56541-70-9

(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate

Cat. No.: B1214362
CAS No.: 56541-70-9
M. Wt: 746.3 g/mol
InChI Key: JCBHIKMAWHWWIU-HISDBWNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate is a synthetic analogue of nicotinamide adenine dinucleotide, where the nicotinamide moiety is replaced by 3-iodopyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate can be synthesized through enzymatic transglycosidation. This method involves the use of nicotinamide adenine dinucleotide nucleosidase from pig brain to facilitate the transglycosidation reaction . The process requires multiple chromatographic purifications to ensure the purity of the final product .

Industrial Production Methods: While specific industrial production methods for 3-iodopyridine-adenine dinucleotide are not well-documented, the enzymatic synthesis approach mentioned above can be scaled up for industrial applications. The key challenge lies in optimizing the reaction conditions and purification steps to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate has several scientific research applications, including:

Mechanism of Action

(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate functions primarily as a hydrogen acceptor in enzymatic reactions. It competes with nicotinamide adenine dinucleotide for binding to dehydrogenases, thereby inhibiting their activity . The iodine atom in the pyridine ring plays a crucial role in its binding affinity and inhibitory properties.

Comparison with Similar Compounds

  • 3-Chloropyridine-adenine dinucleotide
  • 3-Bromopyridine-adenine dinucleotide
  • 3-Aminopyridine-adenine dinucleotide

Comparison: (2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate is unique due to the presence of the iodine atom, which provides distinct chemical properties such as higher atomic mass and different reactivity compared to its chloro, bromo, and amino analogues . These differences make it particularly useful as a heavy-atom derivative for X-ray crystallography and as a specific inhibitor in enzyme studies.

Properties

CAS No.

56541-70-9

Molecular Formula

C20H25IN6O13P2

Molecular Weight

746.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxy-2-(3-iodopyridin-1-ium-1-yl)oxolan-3-olate

InChI

InChI=1S/C20H25IN6O13P2/c21-9-2-1-3-26(4-9)19-15(30)13(28)10(38-19)5-36-41(32,33)40-42(34,35)37-6-11-14(29)16(31)20(39-11)27-8-25-12-17(22)23-7-24-18(12)27/h1-4,7-8,10-11,13-16,19-20,28-29,31H,5-6H2,(H,32,33)(H,34,35)(H2,22,23,24)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1

InChI Key

JCBHIKMAWHWWIU-HISDBWNOSA-N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])I

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])I

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)[O-])I

Synonyms

3-INAD
3-iodopyridine-adenine dinucleotide

Origin of Product

United States

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